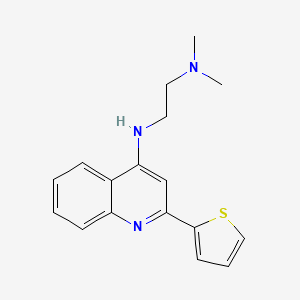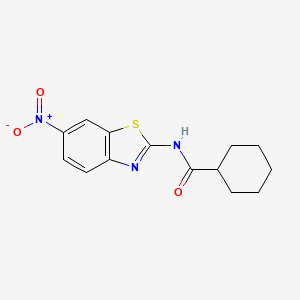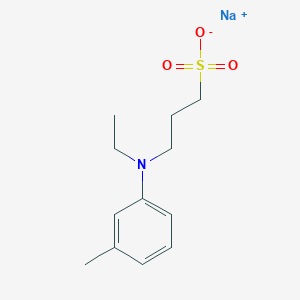
Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate
Vue d'ensemble
Description
Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, also known as 3-(N-Ethyl-m-toluidino)propanesulfonic acid sodium salt, is a chemical compound with the empirical formula C12H18NNaO3S . It is a water-soluble reagent used for the enzymatic photometric determination of hydrogen peroxide .
Molecular Structure Analysis
The molecular weight of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is 279.33 . The SMILES string representation is [Na+].CCN(CCCS([O-])(=O)=O)c1cccc©c1 .Physical And Chemical Properties Analysis
Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate is a water-soluble compound . It is suitable for UV/Vis spectroscopy and contains 5-8% water impurities .Applications De Recherche Scientifique
Functional Material Applications : Oxiranemethanesulfonic acid sodium salt, a derivative of 1-propanesulfonic acid, which is related to Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, is used in producing functional materials. These include applications as a gelling agent, emulsifier, photosensitive material, and dye-protective agent due to its molecular structure containing both epoxy and hydrophilic sulfonate groups (Chen Zheng-guo, 2005).
Electrochemical Applications : Polyaniline salts synthesized with sulfonate compounds demonstrate higher redox cyclability compared to unsubstituted polyaniline. This suggests potential applications in electrochemical devices (Eunkyoung Kim et al., 1994).
Surface Activity Research : Sodium 3-alkoxy and 3-[alkylmono(di)(oxyethylene)oxy] -2-hydroxy-1-propanesulfonates, structurally similar to Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, exhibit notable surface-active properties. This opens avenues for their application in detergents and surfactants (M. Shi et al., 1993).
Textile Industry Applications : Chemical modification of cotton with propane sultone, which is structurally related to Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate, shows potential in the textile industry. This process enhances the sulfur content of fabrics treated in organic solvents (T. L. Ward et al., 1972).
Energy Storage Applications : In the context of energy storage, sodium-ion conducting gel polymer electrolytes using sodium salts show promising results in electric double-layer capacitors, demonstrating excellent thermal stability and electrochemical performance (Jingwei Wang et al., 2020).
Molecular Conformation Studies : Investigations into the conformational behavior of sodium 1-propanesulfonate provide insights into molecular structures and interactions, which are crucial for various chemical applications (K. Ohno et al., 2000).
Polymer Science Research : The development of polyaniline salts with sulfonates like Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate for supercapacitor applications highlights their significance in advanced polymer research (Ravi Bolagam et al., 2014).
Drag Reduction Research : Water-soluble polyampholytes, including sodium 2-acrylamido-2-methyl-propanesulfonate and related compounds, have been studied for their potential in drag reduction, which is critical in fluid dynamics and industrial applications (Pavneet S. Mumick et al., 1994).
Molecular Electronics : Sodium 3-mercapto-1-propanesulfonate and similar compounds have been employed in the alignment of cationic donor-bridge-acceptor molecules on anionic surfaces, indicating potential in the field of molecular electronics (G. Ashwell et al., 2006).
Biomedical Applications : The study of gold nanoparticles functionalized by sodium 3-mercapto-1-propanesulfonate for drug delivery demonstrates their potential in novel therapeutic approaches (A. Rossi et al., 2016).
Propriétés
IUPAC Name |
sodium;3-(N-ethyl-3-methylanilino)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZLCEFCAHNYIR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol](/img/structure/B1663241.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile](/img/structure/B1663242.png)
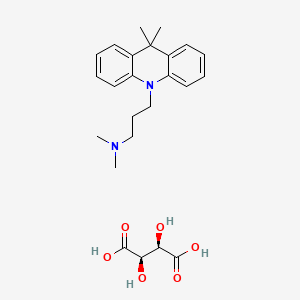
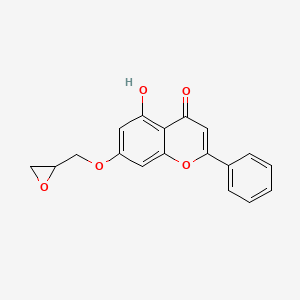
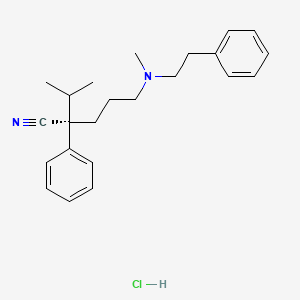
![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)
![(1R,2R,3S,4S)-3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1663248.png)
![tert-butyl N-[5-[4-[2-(benzylamino)-2-oxoethyl]-2-(4-phenylanilino)-4H-quinazolin-3-yl]pentyl]carbamate](/img/structure/B1663249.png)
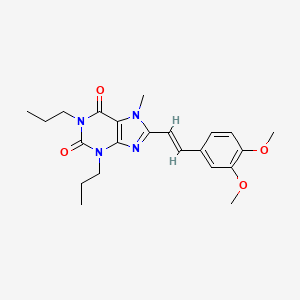
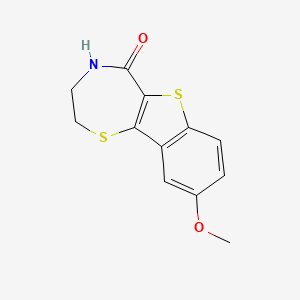
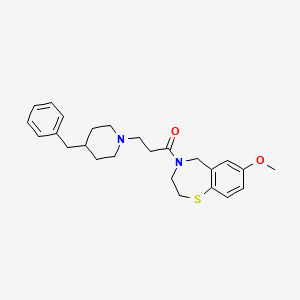
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
